Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate
Overview
Description
“Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate” is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives are key structural ingredients in the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of compounds containing a TFMP motif is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines (Paronikyan et al., 2016). These complex molecules are significant in the field of organic chemistry for their potential applications in pharmaceuticals and materials science.
Role in Neurotransmitter Transport Inhibition
The compound has been identified as a structurally diverse back-up compound in the search for potent and orally available Glycine Transporter 1 (GlyT1) inhibitors (Yamamoto et al., 2016). GlyT1 inhibitors are crucial in treating neurological disorders such as schizophrenia and cognitive impairment.
Creation of Polyfunctional Pyrazoles
It is also involved in creating novel polyfunctional pyrazoles. The conjugate addition of methylene-active ethanenitriles to Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a similar compound, resulted in the formation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines (Latif et al., 2003). This highlights the compound's utility in synthesizing diverse organic molecules with potential biological activities.
Multi-Component Reaction Synthesis
The compound is instrumental in multi-component reaction (MCR) synthesis. For example, it has been used to synthesize ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives (Wang et al., 2012). MCRs are essential for creating complex molecules efficiently and quickly, often with applications in drug discovery.
Phosphine-Catalyzed Annulation
The compound has been used in phosphine-catalyzed [4 + 2] annulation processes to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003). Such reactions are pivotal in medicinal chemistry for developing new therapeutic agents.
Synthesis of Trifluoromethyl-Substituted Aminopyrroles
It serves as a building block for trifluoromethyl-substituted aminopyrroles, crucial in pharmaceutical research (Khlebnikov et al., 2018). These compounds are of interest due to their potential biological activity and applications in drug development.
Future Directions
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDFXFPSKMRKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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